molecular formula C23H28N4O6 B12333157 Tdagp

Tdagp

Cat. No.: B12333157
M. Wt: 456.5 g/mol
InChI Key: AOXITOVWUAKZHT-JVPBZIDWSA-N
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Description

Tdagp, also known as meso-tetrakis(4-dimethylamino)porphyrin, is a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly noted for its unique structural properties and its ability to form supramolecular arrays through non-covalent interactions .

Preparation Methods

The synthesis of Tdagp involves several steps, typically starting with the preparation of the porphyrin core. This is followed by the introduction of dimethylamino groups at the meso positions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tdagp undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity.

    Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.

Scientific Research Applications

Tdagp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tdagp involves its ability to interact with various molecular targets through non-covalent interactions. These interactions can lead to the formation of supramolecular structures that can influence the behavior of other molecules. In photodynamic therapy, this compound generates reactive oxygen species upon light irradiation, which can induce cell death in cancer cells .

Comparison with Similar Compounds

Tdagp is similar to other porphyrin derivatives such as meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP). this compound’s unique dimethylamino groups provide it with distinct electronic properties and reactivity. This makes this compound particularly useful in applications where specific electronic interactions are required. Other similar compounds include various substituted porphyrins that differ in their functional groups and overall reactivity .

Properties

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H28N4O6/c1-14(26-22(31)18(24)11-16-7-9-17(28)10-8-16)21(30)25-13-20(29)27-19(23(32)33)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,30)(H,26,31)(H,27,29)(H,32,33)/t14-,18-,19-/m0/s1

InChI Key

AOXITOVWUAKZHT-JVPBZIDWSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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